4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine
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Overview
Description
4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 3,4,5-trimethoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine typically involves the condensation of 4-methylbenzylamine with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the piperazine ring can interact with various proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-methylbenzyl)-N-[(E)-(4-methoxyphenyl)methylidene]-1-piperazinamine
- **4-(4-methylbenzyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-piperazinamine
- **4-(4-methylbenzyl)-N-[(E)-(3,5-dimethoxyphenyl)methylidene]-1-piperazinamine
Uniqueness
The uniqueness of 4-(4-methylbenzyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1-piperazinamine lies in the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacological profiles and applications.
Properties
Molecular Formula |
C22H29N3O3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H29N3O3/c1-17-5-7-18(8-6-17)16-24-9-11-25(12-10-24)23-15-19-13-20(26-2)22(28-4)21(14-19)27-3/h5-8,13-15H,9-12,16H2,1-4H3/b23-15+ |
InChI Key |
GVKHYHCKHXZCBK-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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